![molecular formula C10H12N2O4S B1470246 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid CAS No. 1367713-06-1](/img/structure/B1470246.png)
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid
Overview
Description
“4- (1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid” is a chemical compound with the CAS Number: 1368435-70-4 . It has a molecular weight of 242.26 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “4- (1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid” is 1S/C9H10N2O4S/c12-9 (13)7-1-3-8 (4-2-7)11-6-5-10-16 (11,14)15/h1-4,10H,5-6H2, (H,12,13) .Physical And Chemical Properties Analysis
The physical form of “4- (1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid” is a powder . It is stored at room temperature .Scientific Research Applications
Pharmaceutical Testing
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid: is utilized in pharmaceutical testing as a high-quality reference standard . Its precise molecular structure and purity make it an excellent candidate for ensuring the accuracy of pharmacological experiments and drug development processes.
Medicinal Chemistry
In medicinal chemistry, this compound’s carboxylic acid functionality allows it to serve as a building block for synthesizing more complex molecules . It can be used to create new compounds with potential therapeutic effects, contributing to the discovery of novel medications.
Agriculture
The compound’s versatility extends to agriculture, where it may be used in the synthesis of agrochemicals . Its chemical properties could be harnessed to develop pesticides or herbicides that are more effective and environmentally friendly.
Materials Science
In materials science, 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid can contribute to the creation of new polymers or coatings . Its molecular structure could provide unique interactions with other materials, leading to innovative applications in various industries.
Environmental Science
This compound is also relevant in environmental science, particularly in the study of soil and water chemistry . It can be used as a tracer or a reactant in environmental samples to understand chemical processes and pollutant behavior.
Biochemistry
In biochemistry, the compound finds applications in enzyme studies and metabolic pathway analysis . Its unique structure can help in probing the function of enzymes or in the synthesis of biomolecules.
Pharmacology
Lastly, in pharmacology, 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid is significant for drug action and interaction studies . It can be used to investigate the pharmacodynamics and pharmacokinetics of new drug candidates.
Safety and Hazards
The safety information for “4- (1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c13-10(14)9(8-4-2-1-3-5-8)12-7-6-11-17(12,15)16/h1-5,9,11H,6-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHJNCDLMXRGGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)N1)C(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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